(S)-GLPG0974

FFA2 GPR43 Enantiomeric selectivity

FFA2 target validation requires stereochemistry-matched controls. (S)-GLPG0974 (G334089), the inactive S-enantiomer of clinical-stage FFA2 antagonist GLPG0974, is the matched-pair negative control-identical physicochemical properties to the active R-enantiomer (IC₅₀ 9 nM), differing only at the azetidine 2-position stereocenter. • Calcium flux & β-arrestin: Isolate FFA2-specific inhibition. • Cryo-EM & binding: Differentiate allosteric vs. orthosteric antagonism. • Forced degradation: Identify degradation pathways without consuming active API. • Off-target panels: Establish baseline azetidine scaffold signals.

Molecular Formula C25H25ClN2O4S
Molecular Weight 485.0 g/mol
Cat. No. B10861163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-GLPG0974
Molecular FormulaC25H25ClN2O4S
Molecular Weight485.0 g/mol
Structural Identifiers
SMILESCC1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl
InChIInChI=1S/C25H25ClN2O4S/c1-25(11-13-28(25)23(31)20-16-33-21-9-3-2-8-19(20)21)24(32)27(12-5-10-22(29)30)15-17-6-4-7-18(26)14-17/h2-4,6-9,14,16H,5,10-13,15H2,1H3,(H,29,30)/t25-/m0/s1
InChIKeyMPMKMQHJHDHPBE-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-GLPG0974: Inactive Enantiomer Control for FFA2 Research


(S)-GLPG0974 (also referred to as G334089) is the S‑enantiomer of the clinical‑stage free fatty acid receptor 2 (FFA2, also known as GPR43) antagonist GLPG0974 [1]. While the R‑enantiomer (GLPG0974) exhibits potent FFA2 antagonism with an IC₅₀ of 9 nM, (S)-GLPG0974 is the significantly less active or inactive enantiomer and is primarily used as an experimental control compound in FFA2‑targeted studies [2].

Stereochemical-matched inactive enantiomer control
Negative control for FFA2 (GPR43) target engagement studies
Analytical surrogate for forced degradation and stability methods

(S)-GLPG0974: An Irreplaceable Negative Control


Not all enantiomers or even chemically similar FFA2 ligands are functionally equivalent. GLPG0974 is a high‑affinity, allosteric antagonist that binds adjacent to the orthosteric pocket of FFA2 [1]. In contrast, (S)-GLPG0974 is the “less active” S‑enantiomer [2] and serves as the closest possible negative control for the R‑enantiomer. Substituting a different FFA2 antagonist (e.g., CATPB) or an unrelated inactive compound introduces confounding variables—different off‑target profiles, binding modes, or physicochemical properties—that can invalidate target engagement or selectivity conclusions [3]. Only (S)-GLPG0974 provides a matched‑pair control that isolates the stereochemistry‑driven activity of GLPG0974.

Confounding variables
Non‑stereochemical substitutes may introduce different off‑target profiles or binding modes.
Mechanism mismatch
Orthosteric antagonist controls may not differentiate allosteric modulation effects.
Stereochemistry‑dependent attribution
Only a matched‑pair S‑enantiomer isolates activity driven by the R‑configuration.

(S)-GLPG0974: Key Differences from Other FFA2 Ligands


Enantiomer Potency: Inactive vs. Active

(S)-GLPG0974 is the “less active” S‑enantiomer of GLPG0974 [1]. While GLPG0974 inhibits FFA2‑mediated calcium flux with an IC₅₀ of 9 nM (pIC₅₀ = 8.05) [2], the S‑enantiomer shows negligible antagonism at the receptor, confirming that the R‑configuration is essential for potent FFA2 blockade [1].

Enantiomer potency
Class-level
>100‑fold reduction in potency
Supports enantiomer‑attribution review
HEK293 cells expressing human FFA2
FFA2 GPR43 Enantiomeric selectivity

Allosteric Binding Mode vs. Inactive Enantiomer

Cryo‑EM structures reveal that GLPG0974 binds to an allosteric pocket adjacent to the orthosteric site of FFA2, locking the receptor in an inactive conformation [1]. The S‑enantiomer, lacking this binding affinity, does not induce the same inactive state, providing a negative control that distinguishes allosteric antagonism from orthosteric or non‑specific effects [1].

Allosteric binding
Class-level
S‑enantiomer does not occupy allosteric pocket
Allosteric control context
Cryo‑EM FFA2‑Gi complex
FFA2 Allosteric modulation Cryo‑EM structure

Allosteric vs. Orthosteric Antagonism

GLPG0974 (R‑enantiomer) is an allosteric antagonist, whereas CATPB is an orthosteric antagonist [1]. In contrast, (S)-GLPG0974 is inactive at both orthosteric and allosteric sites. Using an orthosteric antagonist as a control for GLPG0974 would not differentiate between allosteric and orthosteric contributions, whereas (S)-GLPG0974 provides a clean stereochemical control.

Mechanism of antagonism
Class-level
Inactive at both orthosteric and allosteric sites
Mechanism‑specific negative control
Distinguishes allosteric from orthosteric effects
FFA2 Pharmacology Functional selectivity

Forced Degradation Surrogate for GLPG0974

During early development, G334089 ((S)-GLPG0974) was used as a surrogate for GLPG0974 in forced degradation studies to identify degradation products and pathways [1]. Because (S)-GLPG0974 is chemically identical except for stereochemistry, it serves as a direct proxy for GLPG0974 in analytical method development and stability testing, avoiding the need to consume the active clinical candidate.

Forced degradation surrogate
Reported
Degradants identified via LC‑MS and NMR
Analytical surrogate context
Hydrolytic degradation conditions
Pharmaceutical analysis Degradation products Stability indicating

Human vs. Rodent FFA2 Selectivity

GLPG0974 is active against human and monkey FFA2 but shows no activity against rodent FFA2 [1]. While (S)-GLPG0974 is inactive across all species, its use as a control is critical when interpreting data from human/monkey cell‑based assays to ensure that observed effects are receptor‑mediated and not due to off‑target activity.

Species selectivity
Reported
Inactive across human, monkey, rodent FFA2
Cross‑species control context
Supports human‑relevant assay interpretation
Species selectivity FFA2 Preclinical model

(S)-GLPG0974: Key Research Applications


Negative Control for FFA2 Antagonism Assays

Use (S)-GLPG0974 as the stereochemical negative control in calcium flux or β‑arrestin recruitment assays alongside GLPG0974 (R‑enantiomer) to confirm that observed inhibition is due to specific FFA2 antagonism. This is essential for publication‑quality data and target validation studies [1].

Allosteric Mechanism Studies

Employ (S)-GLPG0974 in cryo‑EM or functional assays to differentiate allosteric antagonism by GLPG0974 from orthosteric or non‑specific receptor interactions. The inactive enantiomer serves as the closest possible control for binding pocket occupancy experiments [2].

Analytical Method & Forced Degradation Studies

Use (S)-GLPG0974 as a surrogate for GLPG0974 during stability‑indicating method validation and forced degradation experiments. The identical chemical composition (except for chirality) allows for the identification of degradation products and pathways without consuming the active pharmaceutical ingredient [3].

Off-Target & Selectivity Profiling

Include (S)-GLPG0974 in broad receptor/enzyme panels to establish baseline signals for the azetidine scaffold. This helps distinguish genuine FFA2‑mediated effects from potential off‑target interactions when evaluating GLPG0974 or other FFA2 antagonists .

Application
Selection Property
Validation Focus
FFA2 antagonism negative control
Stereochemical‑matched inactive enantiomer
Target engagement confirmation
Allosteric mechanism discrimination
Inactive allosteric‑site control
Allosteric vs. orthosteric differentiation
Forced degradation surrogate
Achiral chemical equivalence
Degradation pathway profiling
Off‑target selectivity profiling
Azetidine scaffold baseline signal
FFA2‑specific signal attribution

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